![molecular formula C8H12O6P2 B1642045 o-Xylylenediphosphonic Acid CAS No. 42104-58-5](/img/structure/B1642045.png)
o-Xylylenediphosphonic Acid
Overview
Description
O-Xylylenediphosphonic Acid is an organic phosphonic acid compound with the molecular formula C8H12O6P2 . It has a molecular weight of 266.12 g/mol . The IUPAC name for this compound is [2-(phosphonomethyl)phenyl]methylphosphonic acid .
Molecular Structure Analysis
The molecular structure of o-Xylylenediphosphonic Acid consists of 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
O-Xylylenediphosphonic Acid has several computed properties. It has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . Its Exact Mass and Monoisotopic Mass are both 266.01091209 g/mol, and its Topological Polar Surface Area is 115 Ų .Scientific Research Applications
Solvent Extraction of Gold
o-Xylylenediphosphonic Acid (o-XDP) derivatives like tetrabutyl 1,3-xylylenediphosphonate have shown promise in the solvent extraction of precious metals like gold from hydrochloric acid solutions. This process involves the formation of a solvating complex that efficiently extracts gold (Chowdhury & Kamata, 1997)(Chowdhury & Kamata, 1997).
Synthesis of Hybrid Metal Phosphonates
o-XDP is crucial in synthesizing hybrid metal phosphonates. These materials, like copper phosphonates synthesized under hydrothermal conditions, demonstrate diverse structural chemistry and potential applications in various fields (Sun et al., 2015)(Sun et al., 2015).
Coordination Polymers
o-XDP aids in the creation of one-dimensional coordination polymers of cobalt(II) and nickel(II), exhibiting unique structural features. This has implications for materials science, especially in the development of new types of molecular structures (Tripuramallu et al., 2010)(Tripuramallu et al., 2010).
Application in Organic-Inorganic Hybrid Materials
o-XDP has been used in the development of organic-inorganic hybrid materials. For instance, zinc phosphonate materials synthesized with o-XDP have shown excellent catalytic activity in biodiesel synthesis, demonstrating the compound's versatility in both structural and functional material development (Pramanik et al., 2012)(Pramanik et al., 2012).
Synthesis of Luminescent Cadmium Complexes
o-XDP is instrumental in the hydrothermal synthesis of luminescent cadmium complexes, which have potential applications in optoelectronic devices and sensors (Sun et al., 2012)(Sun et al., 2012).
Proton-Exchange Membranes
Poly(arylene ether sulfone)s functionalized with o-XDP have been explored as materials for proton-exchange membranes in fuel cells. These membranes exhibit high proton conductivity and thermal stability, essential for efficient fuel cell operation (Parvole & Jannasch, 2008)(Parvole & Jannasch, 2008).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented when handling o-Xylylenediphosphonic Acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
O-Xylylenediphosphonic Acid has been used in the synthesis of metal-organic frameworks, which have a wide range of applications in catalysis, gas storage and separation, air filtration, sewage treatment, sensing, and energy storage . Future research could explore these and other potential applications of this compound.
Mechanism of Action
Target of Action
It’s known that organophosphonates, a class of compounds to which o-xylylenediphosphonic acid belongs, can interact with a variety of biological targets due to their structural versatility .
Mode of Action
Organophosphonates, in general, are known for their ability to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that o-Xylylenediphosphonic Acid may interact with its targets by binding to the active sites of enzymes, thereby altering their function.
Biochemical Pathways
Organophosphonates are known to be involved in various biochemical pathways due to their structural similarity to naturally occurring biological molecules .
Pharmacokinetics
Its physical properties such as melting point (350 °c), boiling point (6143±650 °C), and density (1659±006 g/cm3) have been reported . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential to inhibit metabolic enzymes, it may interfere with normal cellular processes, leading to various downstream effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
[2-(phosphonomethyl)phenyl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVUWZJGYKGTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Xylylenediphosphonic Acid | |
CAS RN |
42104-58-5 | |
Record name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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